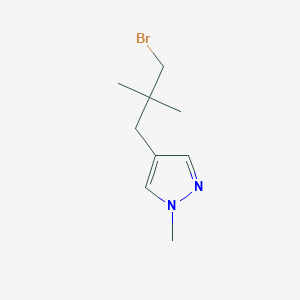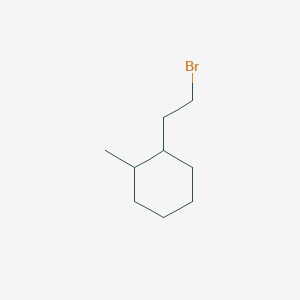
1-(2-Bromoethyl)-2-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Bromoethyl)-2-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclohexanol followed by a substitution reaction with ethylene bromide. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethyl)-2-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination: Alkenes such as 2-methylcyclohexene.
Oxidation: Alcohols or ketones like 2-methylcyclohexanol or 2-methylcyclohexanone.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-2-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-2-methylcyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
2-Bromoethylcyclohexane: Lacks the methyl group present in 1-(2-Bromoethyl)-2-methylcyclohexane.
1-(2-Chloroethyl)-2-methylcyclohexane: Contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromoethyl group and a methyl group on the cyclohexane ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-2-methylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3 |
Clave InChI |
MFZXNFDKGSOMGR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


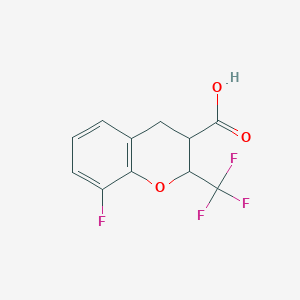
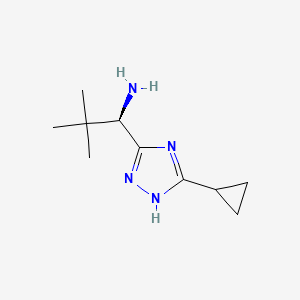
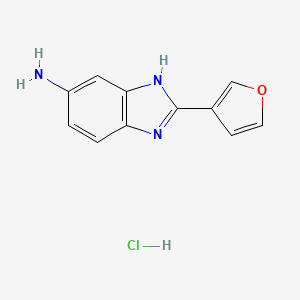
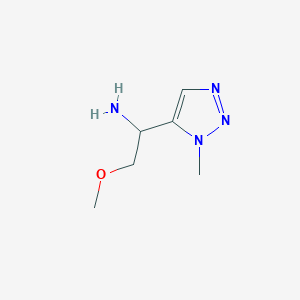
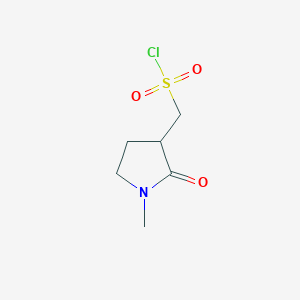
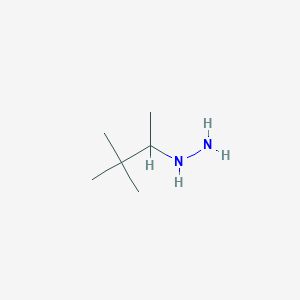
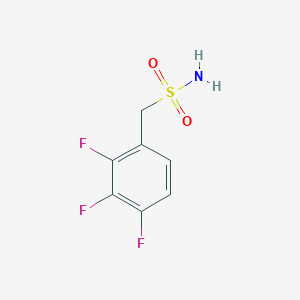
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)

amine](/img/structure/B13208076.png)
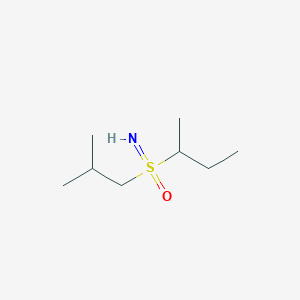
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)
